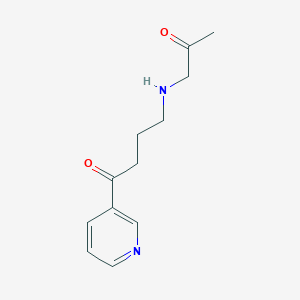
6-O-alpha-D-Mannopyranosyl-D-mannopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-alpha-D-Mannopyranosyl-D-mannopyranose is a disaccharide composed of two D-mannopyranose units linked by an alpha-1,6-glycosidic bond. This compound is significant in the field of glycobiology, which studies the structure, synthesis, biology, and evolution of sugars. It is used as a biochemical reagent in various research applications, particularly in the study of carbohydrate chemistry and enzymology.
Mécanisme D'action
Target of Action
Neoglyco interleukin-1a, also known as 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, primarily targets interleukin-1 receptors (IL-1R1) . These receptors are integral to immune responses, as they are activated or inhibited by cytokines, specifically IL-1α and IL-1β .
Mode of Action
The compound interacts with its targets by binding to the IL-1 receptors. This binding triggers a cascade of downstream processes that affect both innate and adaptive immunity . The glycosylation of IL-1a, as seen in Neoglyco interleukin-1a, can alter its biological activities . The introduction of N-acetylneuraminic acid (NANA) to IL-1a reduces its activities by about ten times compared to the original IL-1a .
Biochemical Pathways
Upon activation, IL-1α and IL-1β instigate multiple downstream processes. These processes include the activation of macrophages after inflammasome sensing of infection or danger, leading to caspase-1 processing of IL-1β and its release . Many alternative mechanisms activate il-1α and il-1β in atypical cell types, and il-1 function is also important for homeostatic processes that maintain a physiological state .
Pharmacokinetics
The pharmacokinetics of Neoglyco interleukin-1a involve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. The glycosylation of IL-1a with NANA was found to enhance tissue levels of the cytokine . .
Result of Action
The molecular and cellular effects of Neoglyco interleukin-1a’s action include a variety of IL-1 activities in vitro, such as the proliferative effect on T cells, antiproliferative effect on myeloid leukemic cells and melanoma cells, and stimulatory effects on IL-6 synthesis by melanoma cells and PGE2 synthesis by fibroblast cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Neoglyco interleukin-1a. For instance, the pH and temperature of the reaction environment can impact the coupling of NANA to IL-1a . .
Analyse Biochimique
Biochemical Properties
6-O-alpha-D-Mannopyranosyl-D-mannopyranose plays a crucial role in biochemical reactions, particularly in the context of glycosylation processes. It interacts with several enzymes, including glycosyltransferases, which facilitate the transfer of sugar moieties to proteins and lipids. This compound is also involved in the synthesis of glycoproteins and glycolipids, which are essential for cell-cell communication and molecular recognition. The interaction between this compound and these enzymes is typically characterized by the formation of glycosidic bonds, which are crucial for the stability and function of the resulting glycosylated molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect the activity of signaling pathways by modulating the glycosylation status of key signaling molecules. This modulation can lead to changes in the activation and deactivation of signaling cascades, ultimately impacting cellular responses to external stimuli. Additionally, this compound can alter gene expression patterns by influencing the glycosylation of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds with proteins and lipids. These interactions can result in the activation or inhibition of enzymes, depending on the specific context. For example, the glycosylation of enzymes can alter their catalytic activity, stability, and localization within the cell. Furthermore, this compound can influence gene expression by modifying the glycosylation status of transcription factors, thereby affecting their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of specific enzymes or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of glycosylation patterns and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance glycosylation processes and improve cellular function. At high doses, it may lead to toxic or adverse effects, such as the disruption of normal cellular processes and the induction of stress responses. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glycosylation and carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the addition and removal of sugar moieties from biomolecules. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can influence the synthesis and degradation of glycoproteins and glycolipids, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization to specific cellular compartments. The distribution of this compound can affect its availability for glycosylation processes and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound is available in the right place at the right time for glycosylation processes. The presence of this compound in specific subcellular compartments can also influence its interactions with other biomolecules and its overall impact on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose typically involves the glycosylation of D-mannopyranose. One common method is the acetolysis of 1,2,3,4-tetra-O-acetyl-alpha-D-mannopyranose in the presence of a catalytic amount of toluene-p-sulphonic acid. This reaction yields this compound after deacetylation .
Industrial Production Methods
Industrial production of this compound is generally achieved through enzymatic catalysis. D-mannopyranose and specific enzymes are added to a reaction system, where conditions such as temperature and pH are carefully controlled to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-alpha-D-Mannopyranosyl-D-mannopyranose primarily undergoes glycosylation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Glycosylation: Catalysts such as toluene-p-sulphonic acid are used in the glycosylation process.
Hydrolysis: Acidic or enzymatic conditions are employed to hydrolyze the glycosidic bond.
Oxidation and Reduction: Specific oxidizing or reducing agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various glycosylated derivatives and hydrolyzed monosaccharides.
Applications De Recherche Scientifique
6-O-alpha-D-Mannopyranosyl-D-mannopyranose is widely used in glycobiology research. It helps in studying the structure, synthesis, and biological roles of glycans. This compound is also used in the development of antimicrobial agents, particularly against Escherichia coli . Additionally, it plays a role in the study of protein-glycan interactions and the enzymology of glycan formation and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-D-Mannopyranose
- Beta-D-Mannopyranose
- Alpha-D-Glucose
- Beta-D-Glucose
Uniqueness
6-O-alpha-D-Mannopyranosyl-D-mannopyranose is unique due to its specific alpha-1,6-glycosidic linkage, which distinguishes it from other disaccharides like maltose and sucrose. This unique linkage imparts distinct biochemical properties, making it valuable in specialized research applications .
Propriétés
IUPAC Name |
(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-FZFXURTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B1139879.png)


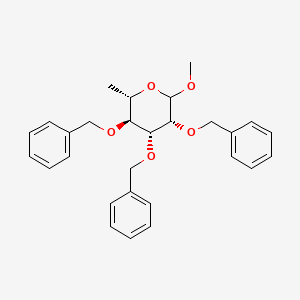
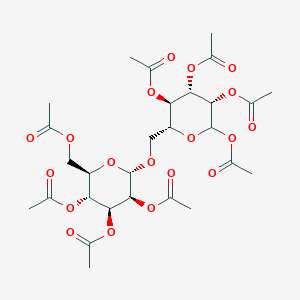
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)
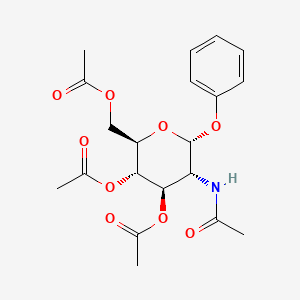
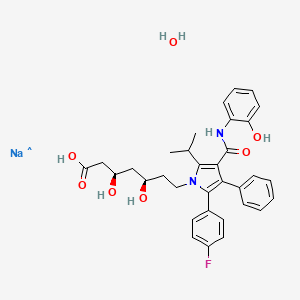
![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)
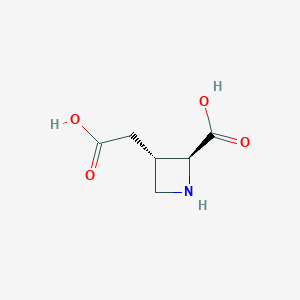
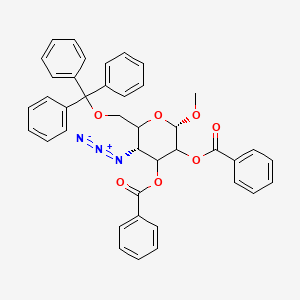
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139895.png)
